8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative. Fluorinated quinolines are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties .
Preparation Methods
The synthesis of 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the fluorine atom or other substituents on the quinoline ring.
Scientific Research Applications
8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. For example, fluorinated quinolines are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death . This mechanism is similar to that of fluoroquinolone antibiotics, which are effective against a broad spectrum of bacterial infections.
Comparison with Similar Compounds
8-fluoro-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other fluorinated quinolines and pyrazoloquinolines. Similar compounds include:
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a fluorinated quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
8-fluoro-3-(3-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-18-9-5-6-15(12-18)22-20-14-25-21-11-10-16(24)13-19(21)23(20)27(26-22)17-7-3-2-4-8-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWNWZVNUKQBBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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